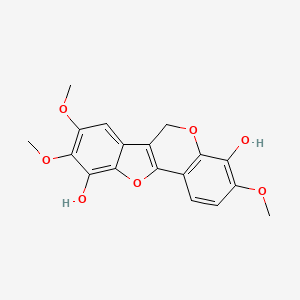

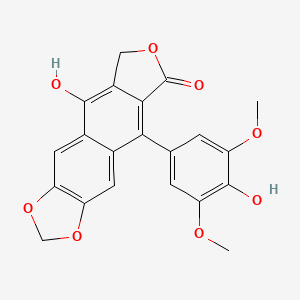

4'-Demethyldehydropodophyllotoxin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Agents

4’-Demethyldehydropodophyllotoxin derivatives have been studied for their potential as anticancer agents . These derivatives have shown pronounced cytotoxicity against cancer cell lines such as HeLa . The derivatives were designed by reacting aldehydes with 4’-Demethyldehydropodophyllotoxin . The cytotoxicity of these compounds was evaluated using the MTT assay .

Antineoplastic and Antiviral Candidates

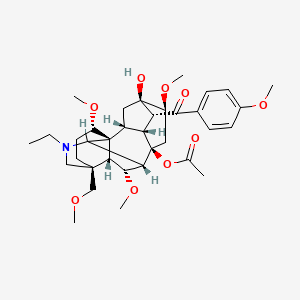

Podophyllotoxins, the class of natural active substances from which 4’-Demethyldehydropodophyllotoxin is derived, have significant cytotoxicity, making them good antineoplastic and antiviral candidates . Since the 1960s, many podophyllotoxin derivatives, such as etoposide and teniposide, have been widely used in the clinic as antineoplastic agents .

DNA Topoisomerase II Inhibitors

4’-Demethyldehydropodophyllotoxin derivatives have been found to exhibit strong antitumor activity as potent inhibitors of DNA topoisomerase II . One such derivative, GL331, is currently in clinical trials .

Synthesis of Novel Anticancer Derivatives

Researchers have been working on optimizing the chemical transformation of podophyllotoxin to obtain novel anticancer derivatives with stronger activity and less toxicity . A few derivatives with nitrogen substitution at the C-4 position have been synthesized .

Structural Modifications for Improved Activity

Structural modifications of podophyllotoxins have been performed to afford a variety of derivatives, which offered optimized anti-tumor activity . It was noteworthy that etoposide, a derivative of podophyllotoxin, could prevent cytokine storm caused by the recent SARS-CoV-2 viral infection .

Treatment of Snake Bites

Historically, plants containing podophyllotoxin and its analogues have been used as folk medicines for the treatment of snake bites .

作用機序

Target of Action

It is known that this compound exhibits cytotoxic and antitumor activity

Mode of Action

Its cytotoxic and antitumor activities suggest that it may interfere with cellular processes such as dna replication or protein synthesis, leading to cell death

Biochemical Pathways

Given its cytotoxic and antitumor properties, it is likely that this compound impacts pathways related to cell growth and division . More research is needed to identify the exact pathways and their downstream effects.

Result of Action

4’-Demethyldehydropodophyllotoxin has been reported to exhibit cytotoxic and antitumor activity . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.

特性

IUPAC Name |

5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMUNWUDCBRTKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Demethyldehydropodophyllotoxin | |

Q & A

Q1: What are the main sources of 4'-Demethyldehydropodophyllotoxin, and what other similar compounds have been found in these plants?

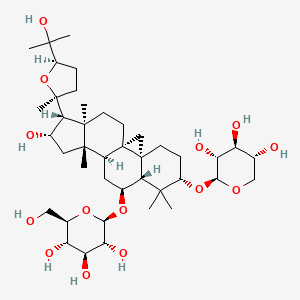

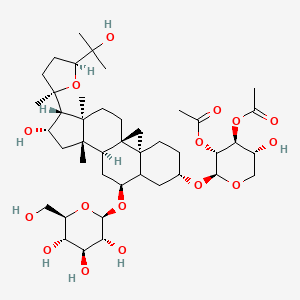

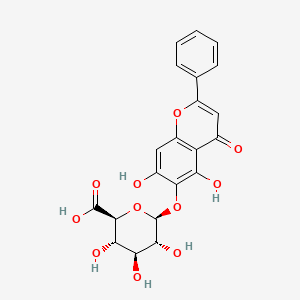

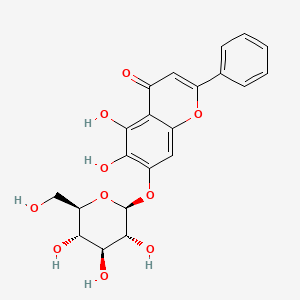

A1: 4'-Demethyldehydropodophyllotoxin has been isolated from Dysosma pleiantha . This plant also contains other lignans such as podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, podophyllotoxone, and isopicropodophyllone . Another species, Dysosma versipellis, has been found to contain similar lignans, including podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, isopicropodophyllone, isodiphyllin, and L-picropodophyllotoxin glycosides . These findings suggest that Dysosma species are a potential source of various bioactive lignans.

Q2: What is the significance of identifying 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha?

A2: The identification of 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha is significant because it was the first reported instance of this compound being isolated from this specific plant species . This discovery contributes to our understanding of the phytochemical diversity within the Dysosma genus and highlights the potential of these plants as sources of novel bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)